molecular formula C22H18N2O5 B2695601 (5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate CAS No. 953177-11-2

(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Cat. No. B2695601
CAS RN: 953177-11-2
M. Wt: 390.395
InChI Key: QVRKPYHULHEUOA-UHFFFAOYSA-N
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Description

(5-(4-methoxyphenyl)isoxazol-3-yl)methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, also known as MIOM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MIOM has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Antibiotic Synthesis

Isoxazole derivatives play a crucial role in the development of antibiotics. For example, the practical preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid, a side-chain of the fourth generation of cephem antibiotics, involves the reaction of aminoisoxazoles through skeletal rearrangement, indicating the utility of isoxazole compounds in antibiotic synthesis (Tatsuta et al., 1994).

Antimicrobial and Antitubercular Activities

Isoxazole derivatives synthesized through the reaction of isoxazole carbohydrazides with various acids have been evaluated for their antimicrobial and antitubercular activities. Notably, some derivatives exhibited good antibacterial activity against common pathogens such as E. coli and S. aureus, as well as antitubercular activity against M. tuberculosis, demonstrating their potential as antimicrobial agents (Shingare et al., 2018).

Alzheimer's Disease Treatment

Research into 5-aroylindolyl-substituted hydroxamic acids has identified compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is significant in the context of Alzheimer's disease treatment. These compounds have shown the ability to decrease tau protein phosphorylation and aggregation, offering a potential pathway for treating Alzheimer's disease (Lee et al., 2018).

Anticancer Evaluation

Isoxazole derivatives have also been synthesized and evaluated for their anticancer activity. A study on novel indole-benzimidazole derivatives highlights the synthesis of compounds with promising anticancer properties, further underlining the potential of isoxazole derivatives in cancer research (Wang et al., 2016).

properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c1-13-20(17-5-3-4-6-18(17)23-13)21(25)22(26)28-12-15-11-19(29-24-15)14-7-9-16(27-2)10-8-14/h3-11,23H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRKPYHULHEUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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